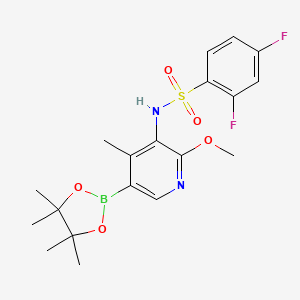
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze is a complex organic compound with a molecular formula of C18H21BF2N2O5S and a molecular weight of 426.24 g/mol . This compound is notable for its unique structure, which includes both boron and sulfonamide groups, making it a valuable intermediate in various chemical reactions and applications.
準備方法
The synthesis of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-2-methoxy-3-nitropyridine and 2,4-difluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The 5-bromo-2-methoxy-3-nitropyridine undergoes nucleophilic substitution with 2,4-difluorobenzenesulfonyl chloride to form an intermediate.
Reduction: The nitro group in the intermediate is reduced to an amine.
Borylation: The amine is then borylated using bis(pinacolato)diboron to introduce the boron group, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
化学反応の分析
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: The boron group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound’s boron group makes it useful in the development of boron-containing drugs, which can act as enzyme inhibitors or specific ligands.
Industry: The compound can be used in the synthesis of advanced materials and polymers, benefiting from its unique chemical properties.
作用機序
The mechanism of action of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze involves its interaction with molecular targets through its boron and sulfonamide groups . The boron group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The sulfonamide group can interact with various biological targets, contributing to the compound’s overall biological activity.
類似化合物との比較
Compared to other similar compounds, 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze stands out due to its unique combination of boron and sulfonamide groups . Similar compounds include:
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the sulfonamide group, making it less versatile in biological applications.
3-(2,4-difluorophenylsulfonylamino)-2-methoxypyridine-5-boronic acid pinacol ester: This compound is structurally similar but may have different reactivity and applications due to variations in the boron group.
特性
CAS番号 |
1366131-40-9 |
|---|---|
分子式 |
C19H23BF2N2O5S |
分子量 |
440.269 |
IUPAC名 |
2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H23BF2N2O5S/c1-11-13(20-28-18(2,3)19(4,5)29-20)10-23-17(27-6)16(11)24-30(25,26)15-8-7-12(21)9-14(15)22/h7-10,24H,1-6H3 |
InChIキー |
UKOFZSZHNWZYBD-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OC |
同義語 |
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonaMide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















